molecular formula C3H9NO B13505246 2-(2H3)methoxyethan-1-amine

2-(2H3)methoxyethan-1-amine

Cat. No.: B13505246
M. Wt: 78.13 g/mol
InChI Key: ASUDFOJKTJLAIK-FIBGUPNXSA-N
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Description

It is a clear, colorless liquid with a molecular weight of 75.11 g/mol . This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

2-(2H3)methoxyethan-1-amine can be synthesized through several methods. One common method involves the reaction of 2-methoxyethanol with ammonia or an amine under specific conditions. The preparation method comprises the following steps:

Chemical Reactions Analysis

2-(2H3)methoxyethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include carboxylic acids, phosphoimidazolide-activated derivatives, and α-acrylated cross-linked polymers. The major products formed from these reactions are amides and modified polymers.

Mechanism of Action

The mechanism of action of 2-(2H3)methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s molecular structure allows it to participate in substitution and addition reactions, leading to the formation of various products .

Comparison with Similar Compounds

2-(2H3)methoxyethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C3H9NO

Molecular Weight

78.13 g/mol

IUPAC Name

2-(trideuteriomethoxy)ethanamine

InChI

InChI=1S/C3H9NO/c1-5-3-2-4/h2-4H2,1H3/i1D3

InChI Key

ASUDFOJKTJLAIK-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OCCN

Canonical SMILES

COCCN

Origin of Product

United States

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